(4-Aminobutyl)carbamic acid allyl ester

CAS No.:

Cat. No.: VC14214006

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | prop-2-enyl N-(4-aminobutyl)carbamate |

| Standard InChI | InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-6-4-3-5-9/h2H,1,3-7,9H2,(H,10,11) |

| Standard InChI Key | DELNXWAHGWREER-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)NCCCCN |

Introduction

Chemical Identity and Structural Features

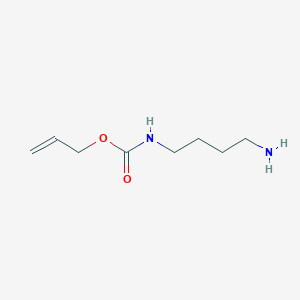

(4-Aminobutyl)carbamic acid allyl ester (IUPAC name: prop-2-enyl N-(4-aminobutyl)carbamate) is a low-molecular-weight compound (172.22 g/mol) with the formula C₈H₁₆N₂O₂. Its structure comprises a 4-aminobutyl chain linked to a carbamate group, which is further esterified with an allyl moiety. The allyl ester group introduces reactivity toward transition metal-catalyzed deprotection, while the primary amine enables participation in conjugation or further functionalization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ | |

| Molecular Weight | 172.22 g/mol | |

| IUPAC Name | prop-2-enyl N-(4-aminobutyl)carbamate | |

| Canonical SMILES | C=CCOC(=O)NCCCCN | |

| InChI Key | DELNXWAHGWREER-UHFFFAOYSA-N |

The compound’s allyl ester group is critical for its role as a protecting group, as it can be selectively removed under mild conditions using palladium catalysts or nucleophiles . This contrasts with bulkier carbamate protectants like tert-butyl (Boc) or benzyloxycarbonyl (Cbz) groups, which require stronger acidic or reductive conditions for cleavage .

Applications in Organic Synthesis

Amine Protection and Deprotection Strategies

The allyl carbamate group in this compound serves as a temporary protecting group for primary amines during multi-step syntheses. Its key advantage lies in its orthogonality to other protecting groups (e.g., Boc, Fmoc), enabling sequential deprotection in complex peptide or polymer syntheses . For example, in solid-phase peptide synthesis (SPPS), allyl carbamates are cleaved using palladium(0) catalysts in the presence of nucleophiles like morpholine, leaving acid-labile groups (e.g., Boc) intact .

Building Block for Heterocyclic Compounds

The primary amine moiety of (4-aminobutyl)carbamic acid allyl ester participates in cyclization reactions to form pyrrolidines, piperazines, and other nitrogen heterocycles. A notable application is its use in the synthesis of magnetic resonance imaging (MRI) contrast agents, where it facilitates the incorporation of gadolinium chelators into amyloid-targeting peptides .

Role in Medicinal Chemistry

Carbamates, including allyl derivatives, are pivotal in prodrug design due to their stability in physiological environments and susceptibility to enzymatic hydrolysis in target tissues . While direct applications of (4-aminobutyl)carbamic acid allyl ester in drug development are less documented, its structural analogs have been employed to:

-

Enhance blood-brain barrier permeability of neuroactive compounds .

-

Improve the solubility of hydrophobic drug candidates through temporary carbamate masking of amine functionalities .

Future Directions and Research Opportunities

Emerging studies highlight the potential of allyl carbamates in click chemistry and bioconjugation, where their rapid and selective deprotection could streamline the synthesis of antibody-drug conjugates (ADCs) or polymeric nanomaterials. Further investigation into enzymatic cleavage mechanisms may also unlock applications in targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume